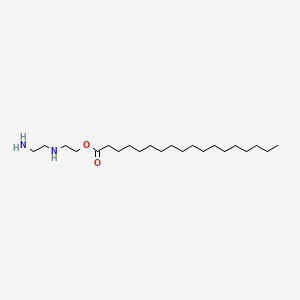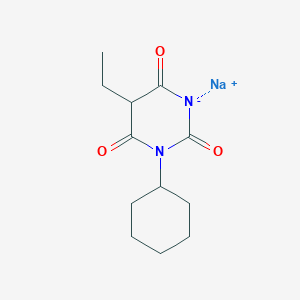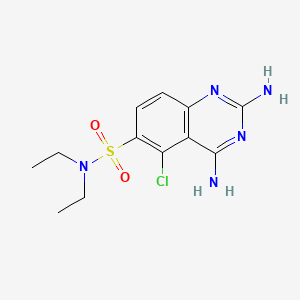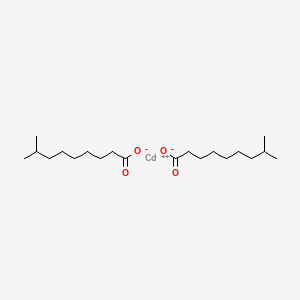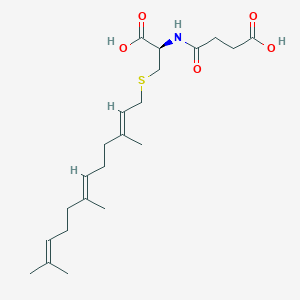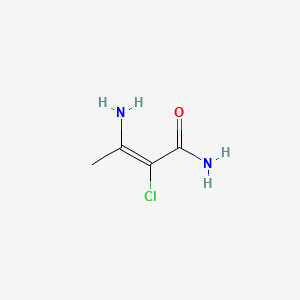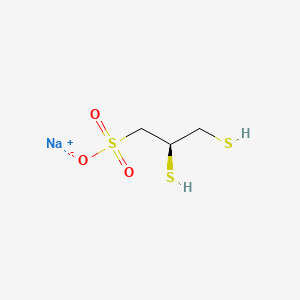
Sodium (R)-2,3-dimercaptopropanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its chelating properties, making it useful in various applications, particularly in the field of medicine for heavy metal detoxification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium ®-2,3-dimercaptopropanesulphonate typically involves the reaction of 2,3-dimercaptopropanol with sodium bisulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of sodium ®-2,3-dimercaptopropanesulphonate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Sodium ®-2,3-dimercaptopropanesulphonate undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The compound can reduce metal ions, forming stable complexes.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal ions such as mercury, lead, or arsenic.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Disulfides.
Reduction: Metal complexes.
Substitution: Substituted sulfonates.
Scientific Research Applications
Sodium ®-2,3-dimercaptopropanesulphonate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in analytical chemistry to remove heavy metals from solutions.
Biology: Employed in studies involving heavy metal toxicity and detoxification mechanisms.
Medicine: Used in the treatment of heavy metal poisoning, particularly for mercury, lead, and arsenic.
Industry: Applied in wastewater treatment to remove heavy metal contaminants.
Mechanism of Action
The mechanism of action of sodium ®-2,3-dimercaptopropanesulphonate involves the formation of stable complexes with heavy metal ions. The thiol groups in the compound bind to the metal ions, forming a chelate complex that is more easily excreted from the body. This process reduces the toxicity of the heavy metals and facilitates their removal .
Comparison with Similar Compounds
Similar Compounds
Dimercaprol: Another chelating agent used for heavy metal detoxification.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent for various metal ions.
Penicillamine: Used in the treatment of heavy metal poisoning and certain medical conditions.
Uniqueness
Sodium ®-2,3-dimercaptopropanesulphonate is unique due to its high specificity for certain heavy metals and its ability to form stable, water-soluble complexes. This makes it particularly effective in medical applications for detoxification .
Properties
CAS No. |
85168-98-5 |
|---|---|
Molecular Formula |
C3H7NaO3S3 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
sodium;(2R)-2,3-bis(sulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1/t3-;/m1./s1 |
InChI Key |
FGGPAWQCCGEWTJ-AENDTGMFSA-M |
Isomeric SMILES |
C([C@H](CS(=O)(=O)[O-])S)S.[Na+] |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])S)S.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


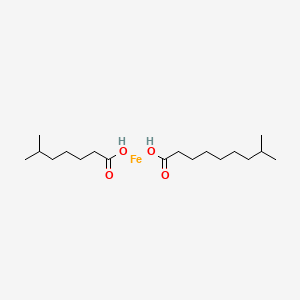
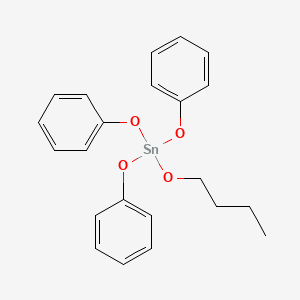


![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)

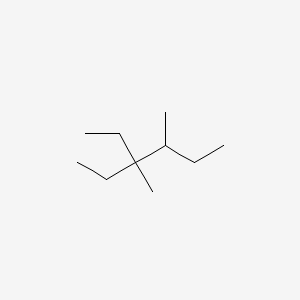
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
